1-methyl-5H-pteridine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5H-pteridine-2,4,6-trione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5H-pteridine-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl methyl ketone in the presence of potassium acetate . Another method includes the use of sodium ethoxide and diethyl oxalate to form intermediate compounds, which are then further reacted to produce the desired trione .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5H-pteridine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: Nucleophilic substitution reactions at ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pteridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
1-Methyl-5H-pteridine-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a cofactor in enzymatic reactions and is involved in metabolic pathways.
Industry: Utilized in the production of dyes and pigments due to its colored heterocyclic structure.
Mechanism of Action
The mechanism of action of 1-methyl-5H-pteridine-2,4,6-trione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-5H-pteridine-2,4,6-trione can be compared with other similar compounds in the pteridine family:
Pterin (2-amino-4(3H)-pteridinone): Known for its role in biological pigments and enzyme cofactors.
Lumazine (2,4(1H,3H)-pteridinedione): Used in photochemistry and as a precursor for riboflavin synthesis.
Xanthopterin and Isoxanthopterin: Fluorescent nucleic acid base analogue probes.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as an anticancer agent targeting monocarboxylate transporter 1 (MCT1) .
Properties
CAS No. |
50996-37-7 |
---|---|
Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C7H6N4O3/c1-11-5-4(6(13)10-7(11)14)9-3(12)2-8-5/h2H,1H3,(H,9,12)(H,10,13,14) |
InChI Key |
LZCOBTLZNBLUIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.